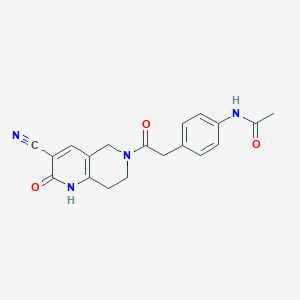
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is a multifaceted compound with significant implications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin, followed by its condensation with 4-(2-bromoethyl)phenylacetic acid under controlled conditions. The reaction requires meticulous monitoring of temperature and pH to ensure the desired product.
Industrial Production Methods
Industrial production often employs large-scale reactors, optimizing yield and purity through precise control of reaction parameters. Techniques such as crystallization, filtration, and chromatographic purification are utilized to obtain the final compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide undergoes several types of reactions:
Oxidation
: The compound can be oxidized to form various oxidation products, often using reagents like potassium permanganate or chromium trioxide.
Reduction
: Reduction reactions typically involve hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring or the naphthyridine moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents
: Potassium permanganate, chromium trioxide.
Reducing agents
: Lithium aluminium hydride, palladium on carbon (for hydrogenation).
Substituting agents
: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the reaction conditions and reagents used. Oxidation can lead to oxo derivatives, reduction often yields alcohols or amines, and substitution can introduce various functional groups onto the phenyl or naphthyridine rings.
Scientific Research Applications
Chemistry In chemistry, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide serves as a versatile intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds through various organic reactions.
Biology
The compound has demonstrated significant biological activity, including potential anti-inflammatory and anti-cancer properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in these areas.
Medicine
Due to its bioactive properties, this compound is under investigation for use in drug development, particularly for its potential in treating inflammatory diseases and certain types of cancer.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in cancer cells, it may inhibit certain signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Compared to other naphthyridine-based compounds, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific substitution pattern and resultant biological activity. Similar compounds include:
1,2,7,8-Tetrahydro-1,6-naphthyridine derivatives with different acyl groups.
Compounds with varied aryl substitutions.
Analogues with alternative functional groups on the phenyl ring.
Each of these analogues exhibits distinct chemical and biological properties, underscoring the significance of structural variations in the activity and applications of these compounds.
Properties
IUPAC Name |
N-[4-[2-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-4-2-13(3-5-16)8-18(25)23-7-6-17-15(11-23)9-14(10-20)19(26)22-17/h2-5,9H,6-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKIZBIZJSUQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2398627.png)

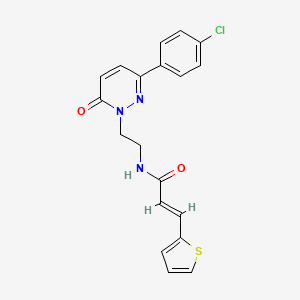
![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclohexylacetamide](/img/structure/B2398634.png)
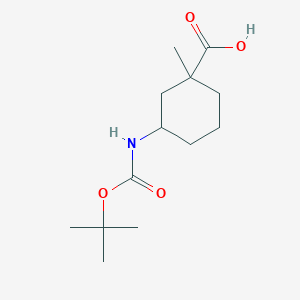

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)
![6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2398640.png)
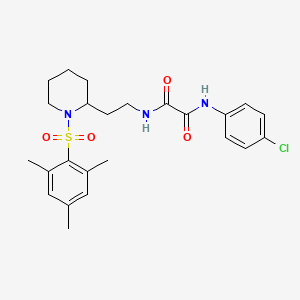
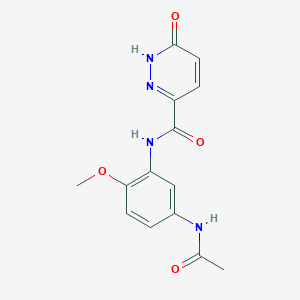
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
